4-Azidophenylgalactoside

Descripción

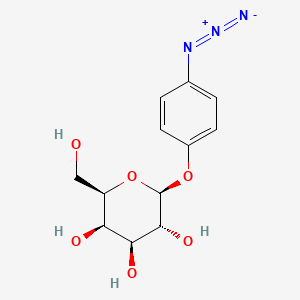

Structure

3D Structure

Propiedades

Número CAS |

51368-18-4 |

|---|---|

Fórmula molecular |

C12H15N3O6 |

Peso molecular |

297.26 g/mol |

Nombre IUPAC |

(2S,3R,4S,5R,6R)-2-(4-azidophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H15N3O6/c13-15-14-6-1-3-7(4-2-6)20-12-11(19)10(18)9(17)8(5-16)21-12/h1-4,8-12,16-19H,5H2/t8-,9+,10+,11-,12-/m1/s1 |

Clave InChI |

XNEQKXXRWVEJND-YBXAARCKSA-N |

SMILES |

C1=CC(=CC=C1N=[N+]=[N-])OC2C(C(C(C(O2)CO)O)O)O |

SMILES isomérico |

C1=CC(=CC=C1N=[N+]=[N-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

SMILES canónico |

C1=CC(=CC=C1N=[N+]=[N-])OC2C(C(C(C(O2)CO)O)O)O |

Sinónimos |

4-azidophenyl-beta-D-galactopyranoside 4-azidophenylgalactoside 4-AZPG |

Origen del producto |

United States |

Strategic Design and Synthetic Methodologies for 4 Azidophenylgalactoside Based Probes

Rationale for Azido (B1232118) and Galactoside Moieties in Chemical Reporter Design

The utility of 4-azidophenylgalactoside as a chemical reporter stems from the distinct and complementary roles of its two key components: the azido group and the galactoside moiety.

The azido (N₃) group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. nih.govglobalresearchonline.net Its small size minimizes steric hindrance, and it is largely absent from biological systems, preventing off-target reactions. nih.govrsc.org The azido group's key feature is its ability to participate in highly selective and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govbroadpharm.comorganic-chemistry.org These reactions allow for the covalent attachment of a wide array of reporter molecules, such as fluorescent dyes or affinity tags, to the azido-modified target. ontosight.ai

The galactoside moiety , a galactose sugar derivative, provides biological specificity. Galactose is a fundamental monosaccharide involved in numerous cellular processes, including cell-cell recognition, signaling, and as a component of glycoproteins and glycolipids. nih.gov Galactosides can act as substrates for specific enzymes, such as β-galactosidases, or as ligands for carbohydrate-binding proteins known as galectins. ontosight.aiscispace.com This inherent biological recognition allows this compound-based probes to target specific cellular machinery or pathways. For instance, these probes can be used to identify and study β-galactosidase activity or to investigate the roles of galectins in various physiological and pathological states. ontosight.aiscispace.com

Derivatization Strategies for Reporter Tag Integration in this compound Probes

The integration of reporter tags onto the this compound scaffold is primarily achieved through the versatile reactivity of the azido group. The most common strategies leverage click chemistry to attach a wide range of functional molecules.

Click Chemistry: This concept, introduced by K.B. Sharpless, refers to reactions that are high-yielding, wide in scope, and form stable products under mild, often aqueous, conditions. globalresearchonline.netorganic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and popular method for forming a stable triazole linkage between an azide (B81097) and a terminal alkyne. nih.govorganic-chemistry.org Reporter tags (e.g., fluorophores, biotin) are pre-functionalized with an alkyne group. When mixed with the this compound probe in the presence of a copper(I) catalyst, a rapid and specific ligation occurs. broadpharm.com While highly effective, the potential cytotoxicity of copper has led to the development of ligands and chelation strategies to minimize the concentration of free copper ions in living systems. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic copper catalyst in live-cell imaging, SPAAC was developed. acs.org This reaction utilizes a strained cyclooctyne (B158145) derivative (e.g., DIBO, BCN, DBCO) that readily reacts with an azide without the need for a catalyst. broadpharm.com The relief of ring strain provides the thermodynamic driving force for the reaction. broadpharm.com Reporter tags are functionalized with these strained alkynes for subsequent conjugation to the azido-probe.

Staudinger Ligation: An alternative bioorthogonal reaction involves the reaction of an azide with a specifically engineered triarylphosphine bearing an electrophilic trap. nih.gov This results in the formation of a stable amide bond. While generally having slower kinetics than CuAAC, it offers a metal-free alternative for probe derivatization. acs.org

The choice of derivatization strategy depends on the specific application. For in vitro studies with purified proteins or cell lysates, the rapid kinetics of CuAAC are often favored. For live-cell or in vivo imaging, the biocompatibility of SPAAC or the Staudinger ligation is paramount.

Principles of Probe Selectivity and Reactivity Optimization for Biological Applications

The effectiveness of a this compound-based probe hinges on its selectivity and reactivity within a complex biological environment. Several factors must be considered to optimize these properties.

Selectivity: Probe selectivity ensures that it interacts only with its intended biological target, minimizing off-target effects and providing clear, interpretable data. semanticscholar.org For this compound probes, selectivity is primarily governed by the galactoside moiety. The specific anomeric configuration (α or β) and the linkage to the azidophenyl group are critical for recognition by specific enzymes or binding proteins. rsc.org For instance, β-galactosides are specifically recognized by β-galactosidases and many galectins. scispace.comrsc.org Modifications to the galactose ring itself can fine-tune this selectivity.

Furthermore, the bioorthogonality of the azido group is crucial for selective labeling. The azide's inertness to the vast majority of biological functional groups ensures that the subsequent click reaction with the reporter tag occurs only at the desired location. nih.gov However, potential side reactions, such as the reduction of the azide, need to be considered, although they are generally not significant under typical biological conditions.

Reactivity: The reactivity of the probe determines the efficiency and speed of both its biological interaction and its subsequent ligation to a reporter tag. The kinetics of the click chemistry reaction are a key consideration. CuAAC reactions are generally very fast, while SPAAC rates can be modulated by the choice of the strained cyclooctyne. broadpharm.comacs.org Faster kinetics are often desirable to achieve sufficient labeling at low probe concentrations and within a biologically relevant timeframe. acs.org

Applications of 4 Azidophenylgalactoside in Glycobiology Research

Metabolic Glycan Engineering and Labeling Approaches

Metabolic glycan engineering is a powerful technique that involves introducing modified monosaccharides with bioorthogonal chemical reporters, such as azides or alkynes, into cellular metabolic pathways. nih.gov These modified sugars are then incorporated into the cell's own glycans, allowing for their visualization and study. While 4-azidophenylgalactoside contains the requisite azide (B81097) handle, its application in metabolic labeling differs from that of typical monosaccharide precursors.

In Vivo and In Vitro Incorporation into Cellular Glycoconjugates

Unlike simple azido-sugars (e.g., azido-galactose) that can be processed by cellular enzymes and built into growing glycan chains on glycoproteins and glycolipids uu.nl, this compound is generally not incorporated directly into cellular glycoconjugates. The presence of the bulky azidophenyl aglycone (the non-sugar part) prevents it from being recognized as a substrate by the glycosyltransferases that assemble glycans.

Instead, its utility lies in targeting and labeling specific galactose-binding proteins within the cell, most notably sugar transport proteins. For example, a related compound, 4-nitrophenyl-α-D-galactopyranoside, has been used as a photoaffinity reagent to specifically label and inactivate the lac carrier protein in Escherichia coli membrane vesicles. nih.gov Similarly, p-azidophenyl α-D-galactopyranoside (α-PAPG) has been shown to be a high-affinity substrate for the melibiose (B213186) permease (MelB) in E. coli, another sugar transporter. nih.gov Through photoaffinity labeling, the azido-galactoside covalently binds to the transporter, effectively "incorporating" a label into this key component of the cell's glycan-related machinery. nih.gov This labeling has been successfully performed in both isolated membrane vesicles (in vitro) and in living cells (in vivo). nih.govnih.gov

Investigation of Glycan Biosynthesis and Processing Pathways

The study of glycan biosynthesis begins with the transport of monosaccharides across the cell membrane. By using this compound as a photoaffinity probe, researchers can identify, isolate, and characterize the specific transport proteins responsible for galactose uptake. nih.gov

Key findings from these investigations include:

Identification of Substrate-Binding Sites: Covalent photolabeling of the melibiose permease (MelB) with tritiated p-azidophenyl α-D-galactopyranoside allowed researchers to pinpoint specific domains and amino acid residues that form the sugar-binding site. nih.gov

Confirmation of Transporter Function: Analysis of the labeled MelB transporter revealed that a cytoplasmic loop between two helices (loop 4-5) and specifically the amino acid Arginine-141 are crucial for its function. nih.gov This provides direct evidence for the role of specific protein regions in the initial step of the galactose metabolic pathway.

By elucidating the structure and function of these transporters, this compound contributes to a more complete understanding of the entire glycan biosynthesis and processing network.

Directed Modification and Perturbation of Glycoprotein (B1211001) Structures

Photoaffinity labeling (PAL) is a technique for directed modification, where a ligand with a photoreactive group is used to covalently bind to its target protein upon exposure to UV light. nih.govnih.gov this compound is designed for this purpose. The azido (B1232118) group is relatively stable in the dark, allowing the galactoside to bind specifically to its target. When irradiated with UV light, the azide group forms a highly reactive nitrene, which rapidly inserts into nearby chemical bonds, creating a permanent, covalent link between the probe and the target protein. oup.com

This directed modification allows for:

Irreversible Inhibition: The covalent attachment of the probe can permanently block the active site of a transporter or enzyme, effectively perturbing its function for further study. nih.gov

Structural Analysis: The modified protein can be isolated and analyzed using techniques like mass spectrometry to identify the exact location of the binding site. nih.gov

This approach modifies the structure of specific galactose-binding proteins rather than the glycan structures on glycoproteins themselves.

| Target Protein | Organism | Purpose of Labeling | Labeled Domain/Residue | Reference |

| Melibiose Permease (MelB) | Escherichia coli | Identification of sugar-binding site | Asp124-Met181 domain (specifically Arg141) | nih.gov |

| Lac Carrier Protein | Escherichia coli | Specific inactivation and labeling | Active site | nih.gov |

Elucidation of Carbohydrate-Protein Interactions

The recognition of carbohydrates by proteins is fundamental to countless biological processes, from immune responses to cell signaling. This compound provides a means to study these interactions at a molecular level.

Analysis of Lectin-Glycan Recognition Mechanisms

Lectins are proteins that bind specifically to certain sugar structures. journalagent.com Many lectins have a binding preference for galactose and its derivatives. scielo.br While direct studies using this compound to probe lectins are not extensively documented, its properties make it an ideal tool for such analysis based on established photoaffinity labeling principles. nih.govplos.org

The proposed mechanism for studying lectin-glycan interactions would be:

Binding: this compound is incubated with a galactose-binding lectin, allowing it to occupy the carbohydrate-recognition domain.

Photo-activation: The mixture is exposed to UV light, activating the azido group.

Covalent Crosslinking: The resulting reactive nitrene covalently crosslinks the galactoside probe to the amino acid residues within the lectin's binding pocket.

Analysis: The covalently modified lectin can then be subjected to proteolytic cleavage and mass spectrometry to identify the precise amino acids involved in binding, revealing the structural basis of the lectin's specificity.

This method offers a powerful way to map the binding sites of newly discovered lectins and to understand how subtle changes in glycan structure affect recognition. plos.org

Characterization of Glycosidase and Glycosyltransferase Activity Profiles

Glycosidases are enzymes that cleave glycosidic bonds, while glycosyltransferases form them. cazypedia.org Phenyl-galactosides are well-established substrates for β-galactosidases, where cleavage of the bond releases the phenyl group, often leading to a colorimetric or fluorescent signal. gbiosciences.comthermofisher.comthermofisher.com

This compound serves as a powerful tool for characterizing these enzymes, particularly β-galactosidases, in several ways:

Substrate/Inhibitor: It can act as a competitive inhibitor of lactose (B1674315) transport and hydrolysis, indicating that it binds to the active site of β-galactosidases and related transporters. researchgate.net

Photoaffinity Label: Its primary use is as a photoaffinity label. By covalently modifying the active site, it allows researchers to identify the catalytic residues and understand the enzyme's mechanism. This technique provides a snapshot of the enzyme-substrate complex. nih.gov

This approach is part of a broader strategy known as Activity-Based Protein Profiling (ABPP), where probes are used to covalently label active enzymes in complex biological samples, providing a direct readout of enzyme function. nih.gov

| Enzyme/Protein Class | Application of this compound | Research Goal |

| Glycosidases (e.g., β-galactosidase) | Photoaffinity Label / Substrate Analog | Identify active site residues, characterize mechanism. |

| Sugar Transporters (Permeases) | Photoaffinity Label / High-Affinity Ligand | Identify and map the sugar-binding pocket. |

| Lectins (Galactose-binding) | Photoaffinity Probe (potential use) | Map the carbohydrate-recognition domain. |

Mechanistic Insights Via Photoaffinity Labeling with 4 Azidophenylgalactoside Probes

Fundamental Principles of Aryl Azide (B81097) Photoactivation and Cross-linking in Biological Milieux

Aryl azides, including the 4-azidophenyl group in 4-azidophenylgalactoside, are chemically inert under normal physiological conditions. sioc.ac.cnrsc.org However, upon exposure to ultraviolet (UV) light, typically in the range of 250-350 nm, the aryl azide is excited to a highly reactive nitrene intermediate. thermofisher.com This photoactivation process is the cornerstone of its use in photoaffinity labeling.

The generated nitrene is a highly reactive species that can undergo several reactions within a biological environment:

C-H and N-H Insertion: The nitrene can insert into carbon-hydrogen and nitrogen-hydrogen bonds of nearby amino acid residues within the protein's binding site. thermofisher.com

Addition to Double Bonds: It can also react with double bonds present in amino acid side chains. thermofisher.com

Ring Expansion: In the presence of primary amines, the nitrene can undergo a ring expansion to form a dehydroazepine, which then reacts with the amine. thermofisher.comthermofisher.com

This array of possible reactions allows the photoactivated this compound to form a stable, covalent bond with its target protein in close proximity. thermofisher.com The short half-life of the aryl nitrene, on the order of 10⁻² to 10⁻⁴ seconds, ensures that cross-linking is generally confined to the immediate vicinity of the binding site. oup.com It is important to note that the efficiency of these reactions can be influenced by the specific chemical environment and the nature of the amino acid residues at the binding site. sioc.ac.cn

Recent advancements have also explored visible-light-induced activation of aryl azides, which can offer better spatiotemporal control and reduce potential damage to biological samples associated with UV irradiation. sioc.ac.cnrsc.org These methods often employ photocatalysts to enable the use of lower-energy light. sioc.ac.cn

Mapping of Ligand-Binding Sites and Protein Interaction Interfaces

A primary application of this compound is the detailed mapping of ligand-binding sites on proteins and the characterization of protein-protein interaction interfaces. nih.govnih.gov By serving as a photoactivatable analog of galactose, this compound can specifically target galactose-binding proteins, such as lectins and galactosidases. ontosight.ai

The process typically involves the following steps:

Incubation: The this compound probe is incubated with the biological sample containing the protein of interest, allowing it to bind reversibly to the galactose-binding site. wikipedia.org

Photoactivation: The sample is then irradiated with UV light, triggering the formation of the reactive nitrene from the aryl azide group. thermofisher.com

Covalent Cross-linking: The highly reactive nitrene rapidly forms a covalent bond with amino acid residues within or near the binding pocket. thermofisher.com

Analysis: The covalently labeled protein can then be isolated and analyzed to identify the specific site of cross-linking. This is often achieved through techniques like enzymatic digestion followed by mass spectrometry to pinpoint the modified amino acid(s).

This approach provides high-resolution information about the architecture of the binding site, revealing which amino acid residues are in direct contact with the ligand. nih.gov Furthermore, by designing more complex probes where this compound is part of a larger molecule, it is possible to map the interfaces of protein-protein interactions. researchgate.net

Identification of Direct Molecular Targets in Complex Biological Samples

A significant challenge in drug discovery and chemical biology is the identification of the specific molecular targets of bioactive small molecules, particularly those discovered through phenotypic screens. nih.govnih.gov Photoaffinity labeling with probes like this compound offers a powerful solution to this problem. researchgate.net

The general strategy for target identification in a complex mixture, such as a cell lysate or even in living cells, involves:

Probe Incubation: The this compound probe, often modified with a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) or a "click chemistry" handle for later tagging, is introduced to the complex biological sample. nih.govnih.gov

Photocross-linking: After an incubation period to allow for binding to potential targets, the sample is irradiated to induce covalent cross-linking. nih.gov

Enrichment and Isolation: The covalently labeled proteins are then enriched and isolated from the mixture. If a biotin tag was used, this is typically achieved using streptavidin-coated beads. nih.gov

Identification: The isolated proteins are then identified using proteomic techniques, most commonly mass spectrometry. nih.gov

To ensure the specificity of the identified targets, control experiments are crucial. These often include competition experiments where an excess of a non-photoactivatable, high-affinity ligand is added to block the binding of the photoaffinity probe to its specific targets. youtube.com

Methodological Frameworks for Covalent Capture and Subsequent Analysis

The success of a photoaffinity labeling experiment relies on a well-designed methodological framework that encompasses both the covalent capture of the target protein and its subsequent analysis. nih.govrsc.org

Covalent Capture: The "covalent capture" step is the core of the technique, where the photoactivated probe permanently links to its target. nih.govrsc.org The design of the photoaffinity probe is critical. For instance, the inclusion of a linker between the galactose moiety and the azidophenyl group can influence binding affinity and labeling efficiency. nih.gov Similarly, the choice of the photoreactive group can be optimized; while aryl azides are common, other groups like benzophenones and diazirines are also used. wikipedia.orgthermofisher.com

Subsequent Analysis: Following covalent capture, a series of analytical techniques are employed to identify and characterize the labeled protein(s). A typical workflow includes:

SDS-PAGE: The protein mixture is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov If the probe was tagged with a fluorescent dye, the labeled proteins can be visualized directly in the gel.

Western Blotting: If an antibody against the protein of interest is available, Western blotting can be used to confirm the labeling of the target.

Affinity Purification: For enrichment of labeled proteins from a complex mixture, affinity purification is commonly used. This is where a biotin tag on the probe is particularly useful, as it allows for strong and specific binding to streptavidin-coated resins. nih.gov

Mass Spectrometry: The enriched and purified proteins are typically digested into smaller peptides, which are then analyzed by mass spectrometry (e.g., LC-MS/MS). This provides the identity of the protein and can also pinpoint the specific peptide and even the amino acid residue that was covalently modified by the photoaffinity probe. nih.gov

Affinity-Based Proteomics Strategies for Enriching Labeled Biomolecules

Affinity-based proteomics is a powerful method for analyzing the proteome using protein-specific detection probes like antibodies or other binding reagents. nih.gov This approach is instrumental in determining protein localization, function, and in the discovery of biomarkers. nih.gov In the context of this compound, the galactose portion of the molecule acts as an affinity label, directing the probe to galactose-binding proteins, such as lectins and galactosidases.

Once the 4-azido group is photoactivated, it forms a covalent bond with the target protein. This stable linkage allows for the enrichment of the labeled proteins from a complex cellular lysate. Various affinity capture techniques can be employed to isolate these labeled biomolecules. These methods are essential for increasing the concentration of low-abundant target proteins and removing high-abundant, non-specifically bound proteins, thereby improving the sensitivity and coverage of the subsequent analysis. nih.gov Small-molecule affinity-based probes have been shown to be effective alternatives to traditional immunodepletion methods for proteomic studies. nih.gov

The general workflow for affinity-based enrichment using a probe like this compound involves:

Incubation of the probe with a biological sample (e.g., cell lysate).

Photoactivation to induce covalent cross-linking between the probe and its binding partners.

Lysis of cells and preparation of the proteome.

Introduction of a capture reagent that specifically binds to another part of the probe (often a tag introduced via click chemistry).

Washing steps to remove non-specifically bound proteins.

Elution of the captured protein-probe complexes.

Preparation of the enriched proteins for mass spectrometry analysis.

Integration of Bioorthogonal Ligation Chemistries (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime example of such a reaction. rsc.orgresearchgate.net This reaction forms a stable triazole linkage between an azide and a terminal alkyne with high efficiency and specificity. nih.govnih.govplos.org

In the proteomics workflow with this compound, the azide group of the probe, after it has covalently attached to its target protein, is available for bioorthogonal ligation. An alkyne-containing reporter tag, such as biotin-alkyne or a fluorescent dye-alkyne, can be "clicked" onto the azide-modified protein. This two-step labeling strategy offers several advantages:

Modularity: The same azide-labeled proteome can be reacted with different alkyne reporters for various downstream applications (e.g., enrichment, imaging).

Reduced Steric Hindrance: The small size of the azide group on the initial probe minimizes potential interference with protein binding. The bulkier reporter tag (like biotin) is introduced later.

Improved Signal-to-Noise: The high specificity of the CuAAC reaction helps to reduce background and false positives. nih.gov However, it is important to note that side reactions can occur, such as the copper-catalyzed reaction with cysteine thiols, which can lead to false-positive identifications. nih.gov Optimized reaction conditions are crucial to minimize these byproducts. nih.gov

The CuAAC reaction is typically catalyzed by copper(I), which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. researchgate.net Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the Cu(I) oxidation state and improve reaction efficiency, particularly in aqueous environments. plos.org

Advanced Purification Techniques for Captured Proteins (e.g., Streptavidin-Biotin Affinity Capture)

Following the bioorthogonal ligation of a biotin-alkyne tag to the this compound-labeled proteins, the next critical step is the purification of these biotinylated targets. The streptavidin-biotin interaction is one of the strongest known non-covalent biological interactions, making it an ideal tool for affinity capture. nih.gov Streptavidin, a protein isolated from Streptomyces avidinii, is a tetramer that can bind up to four biotin molecules with very high affinity and selectivity. lumiprobe.comthermofisher.com

For purification, streptavidin is typically immobilized on a solid support, such as agarose (B213101) beads or magnetic beads. thermofisher.com The workflow for streptavidin-biotin affinity capture is as follows:

The cell lysate containing the biotinylated proteins is incubated with the streptavidin-coated beads.

The high-affinity interaction leads to the selective capture of the biotinylated proteins onto the beads.

Extensive washing steps are performed to remove non-specifically bound proteins, which is crucial for reducing background in the final analysis.

The captured proteins are then eluted from the streptavidin beads. This can be achieved under denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) since the streptavidin-biotin interaction is resistant to many harsh conditions. lumiprobe.com

The use of streptavidin with a near-neutral isoelectric point and lack of glycosylation minimizes non-specific binding compared to avidin. lumiprobe.comthermofisher.com This robust purification method significantly enriches the target proteins, enabling the identification of even low-abundance species.

Table 1: Comparison of Biotin-Binding Proteins for Affinity Capture

| Feature | Streptavidin | Avidin |

| Source | Streptomyces avidinii | Chicken egg white |

| Mass | ~60 kDa | ~66-69 kDa |

| Biotin Binding Sites | 4 | 4 |

| Affinity for Biotin (Kd) | ~10⁻¹⁴ M to 10⁻¹⁵ M thermofisher.com | High |

| Glycosylation | No | Yes |

| Isoelectric Point (pI) | ~5 thermofisher.com | ~10.5 |

| Non-specific Binding | Low lumiprobe.com | Can be high due to positive charge and carbohydrates thermofisher.com |

Mass Spectrometry-Based Characterization of Labeled Targets

The final step in the proteomics workflow is the identification and characterization of the enriched proteins using mass spectrometry (MS). thermofisher.comnih.gov MS is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. thermofisher.com For protein analysis, a "bottom-up" proteomics approach is most commonly employed. nih.gov

The process involves several key stages:

Proteolysis: The enriched proteins are enzymatically digested, typically with trypsin, into smaller peptides.

Liquid Chromatography (LC): The complex mixture of peptides is separated by liquid chromatography, usually reverse-phase HPLC, before being introduced into the mass spectrometer. cuni.cz This separation reduces the complexity of the sample entering the MS at any given time.

Ionization: Peptides are ionized, most commonly using electrospray ionization (ESI).

Mass Analysis (MS1): The mass spectrometer measures the m/z of the intact peptide ions, generating a spectrum of all the peptides eluting from the LC at that moment.

Fragmentation (MS/MS or Tandem MS): Specific peptide ions of interest are selected, isolated, and fragmented inside the mass spectrometer (e.g., through collision-induced dissociation). cuni.czresearchgate.net

Mass Analysis of Fragments (MS2): The m/z of the resulting fragment ions are measured. researchgate.net The fragmentation pattern is specific to the peptide's amino acid sequence.

Protein Identification: The fragment ion spectra are searched against protein sequence databases. By matching the experimental spectra to theoretical spectra generated from the database, the amino acid sequence of the peptide can be determined, which in turn leads to the identification of the parent protein. researchgate.net

Quantitative proteomics techniques, such as those using isotopic labels, can also be applied to compare the abundance of identified proteins across different samples or conditions. nih.govmetwarebio.com This powerful analytical approach allows for the confident identification of the specific cellular proteins that interact with this compound.

Concluding Remarks

4-Azidophenylgalactoside stands as a testament to the power of chemical biology to unravel the complexities of biological systems. By providing a means to specifically label and visualize glycans, this chemical probe and the bioorthogonal chemistry it employs have significantly advanced our understanding of the vital roles that sugars play in health and disease. As research continues, the development of new and improved chemical tools will undoubtedly open up even more avenues for exploring the fascinating world of glycoscience.

Cellular Imaging and Visualization Facilitated by 4 Azidophenylgalactoside

Strategies for Fluorescent Tagging and Visualization of Glycoconjugates in Live Cells

The visualization of galactoside-binding proteins in live cells using 4-Azidophenylgalactoside relies on two principal chemical strategies: photoaffinity labeling and bioorthogonal click chemistry. This compound is primarily used to label the proteins that bind to galactose, rather than labeling glycoconjugates through metabolic pathways.

Photoaffinity Labeling (PAL): The core of the strategy involves the azidophenyl group, which functions as a photoactivatable crosslinker. oup.comnih.gov Aryl azides are stable in the dark, allowing the probe to be introduced into a biological system and bind to its target protein without premature reaction. oup.com Upon irradiation with UV light, the azide (B81097) group releases nitrogen gas (N₂) and transforms into a highly reactive nitrene intermediate. nih.govtandfonline.com This nitrene can then rapidly and non-selectively insert into nearby chemical bonds, including the amino acid side chains within the protein's binding site, forming a stable, covalent link between the probe and its target protein. oup.comtandfonline.com This technique provides a way to permanently "capture" the protein-ligand interaction at a specific moment. nih.gov

Integration with Click Chemistry: While photoaffinity labeling creates the crucial covalent bond, it does not inherently make the target visible. The azide group, however, also serves as a versatile chemical handle for bioorthogonal "click" reactions. ontosight.airesearchgate.net After the photo-crosslinking step, the now protein-bound azide can be selectively reacted with a reporter molecule—typically a fluorescent dye or a biotin (B1667282) tag—that has been modified with a complementary alkyne group. frontiersin.orgnih.gov This two-step process is highly efficient and specific, occurring under mild conditions that are compatible with complex biological environments. researchgate.netnih.gov

This combination creates a "clickable photoaffinity probe" system with significant advantages:

Modularity: A single photoaffinity probe can be used with a wide array of alkyne-functionalized reporters, enabling different downstream applications like fluorescent imaging or protein enrichment for identification. nih.govresearchgate.net

Specificity: The reaction is bioorthogonal, meaning the azide and alkyne groups react only with each other and not with other functional groups present in the cell, minimizing background noise. researchgate.netfrontiersin.org

Improved Detection: It circumvents the need to synthesize complex, bulky fluorescent probes that might hinder binding to the target protein. A small, unobtrusive photoaffinity label binds first, followed by the attachment of a larger reporter tag. nih.gov

| Labeling Strategy | Mechanism | Key Feature | Application |

| Photoaffinity Labeling (PAL) | UV light activates the aryl azide to a reactive nitrene, which forms a covalent bond with the target protein. nih.govtandfonline.com | Covalently captures transient protein-ligand interactions. oup.com | Identifying binding partners, mapping binding sites. nih.gov |

| Click Chemistry | The azide handle on the probe reacts with an alkyne-functionalized reporter tag (e.g., fluorophore). frontiersin.orgnih.gov | Highly specific and efficient bioorthogonal reaction. researchgate.net | Attaching fluorescent dyes or biotin for visualization and pulldown. nih.gov |

| Clickable PAL | A combination of PAL to covalently attach the probe, followed by click chemistry to add a reporter tag. nih.gov | Modular, two-step approach for target identification and imaging. researchgate.net | In-gel fluorescence detection, affinity enrichment, cellular imaging. nih.gov |

In Situ Localization and Tracking of Labeled Biomolecules

A primary application of this compound is to determine the precise location of its binding partners within a cellular context. By tagging galactoside-binding proteins in their native environment, researchers can visualize their distribution on the cell surface or within subcellular compartments.

The covalent bond formed during photoaffinity labeling is essential for this application, as it prevents the probe from dissociating during subsequent washing and imaging steps, ensuring that the fluorescent signal accurately reflects the protein's location at the moment of UV irradiation. oup.com For example, photoaffinity probes based on azido-galactosides have been instrumental in identifying specific domains of membrane transport proteins, such as the melibiose (B213186) permease in Escherichia coli. nih.gov Studies using a tritiated version of p-azidophenyl α-D-galactopyranoside demonstrated that the probe binds with high affinity and, upon photolysis, covalently labels specific peptide fragments of the transporter, providing direct evidence that these domains form the sugar-binding site and are crucial for its function. nih.govnih.gov

In the context of mammalian cells, this approach can be used to visualize the organization of galectins, which are known to modulate cell adhesion, signaling, and other processes by forming lattices with glycoproteins on the cell surface. frontiersin.orgliverpool.ac.uk By using a clickable photoaffinity probe like this compound, one could first capture the galectin-glycoprotein interactions on live cells at a specific time point and then use fluorescence microscopy to map their distribution, revealing how these protein networks are organized and how their localization might change in response to cellular stimuli or in disease states like cancer. liverpool.ac.ukmdpi.com

Development of Multifunctional Imaging Probes for Spatiotemporal Analysis

Modern cell biology seeks to understand not just where molecules are, but how their location and interactions change over time. This has driven the development of multifunctional probes based on the this compound scaffold that allow for more complex spatiotemporal analyses.

A multifunctional probe typically combines several key elements into a single chemical tool:

A Specificity Unit: The galactoside moiety that directs the probe to its target (e.g., a galectin). nih.gov

A Photoreactive Group: The aryl azide (or other photophore like a benzophenone) for covalent capture. nih.govnih.gov

A Reporter or Handle: An integrated tag, such as a fluorescent dye for direct imaging, or a bioorthogonal handle (like the azide itself or an alkyne) for subsequent, modular tagging via click chemistry. nih.govresearchgate.net

Researchers have synthesized probes that incorporate a benzophenone (B1666685) photophore, a clickable alkyne handle, and a specificity element to target enzymes like γ-secretase. nih.gov This design allows for potent, active-site-directed labeling. After photolysis, the alkyne handle can be conjugated to an azide-linked fluorophore for in-gel fluorescence detection or to biotin-azide for affinity pulldown and identification by mass spectrometry. nih.gov This strategy expands the utility of a single probe for multiple analytical purposes.

Some probes are designed to be "photolabile," where the fluorescence is activated or altered upon reaction, providing a direct optical readout of the labeling event. tandfonline.com For instance, derivatives of 8-anilinonaphthalene-1-sulfonic acid (ANS) have been used to create photoactivatable fluorescent lactose (B1674315) probes. These probes act as their own tracers, allowing photolabeled proteins to be directly detected by their fluorescence after separation, eliminating the need for a secondary reporter. tandfonline.com Such developments are crucial for enabling the real-time monitoring of biomolecule trafficking and interactions in living cells.

Quantitative Cellular Imaging Applications in Biological Process Monitoring

Beyond qualitative visualization, imaging techniques utilizing probes like this compound can provide robust quantitative data to monitor biological processes. The intensity of the fluorescent signal generated from a tagged protein is often proportional to the number of labeled molecules, allowing for the quantification of target expression and binding activity. frontiersin.org

Quantitative methods that can be paired with these probes include:

Flow Cytometry: This technique can rapidly analyze thousands of individual cells, measuring the fluorescence intensity per cell. It has been used to measure the binding of fluorescently labeled galectins to cell surfaces, revealing how changes in cell surface glycosylation affect these interactions. nih.govresearchgate.net

Quantitative Fluorescence Microscopy: By carefully calibrating image acquisition and analysis, the fluorescence intensity in specific cellular regions can be measured. This allows for the determination of protein concentration and distribution at a subcellular level. frontiersin.org

Isothermal Titration Calorimetry (ITC) and Fluorescence Anisotropy/Spectroscopy: While not imaging techniques themselves, these biophysical methods are crucial for characterizing the binding affinity (e.g., dissociation constant, Kd) of probes and their parent ligands to target proteins. nih.govresearchgate.net This data is essential for validating that the probe accurately reports on the intended biological interaction and for interpreting quantitative imaging results. For example, ITC has been used to measure the heat changes upon galectin-2 binding to various saccharides, providing precise thermodynamic data on the interaction. researchgate.net

These quantitative approaches are vital for studying dynamic cellular events. For instance, PET imaging probes targeting galectins have been developed to non-invasively monitor galectin expression in tumors, which can serve as a biomarker for hypoxia and predict resistance to radiotherapy. nih.gov Similarly, photoaffinity probes have been used to develop a semiquantitative assay to measure the concentration of specific enzymes in patient serum samples, highlighting the diagnostic potential of these tools. mdpi.com By quantifying changes in galectin availability or binding on cancer cells, these methods provide insight into tumor progression and the molecular mechanisms regulated by galectin-ligand interactions. liverpool.ac.uk

| Quantitative Technique | Measurement | Biological Question Addressed |

| Flow Cytometry | Per-cell fluorescence intensity. nih.govresearchgate.net | How does cell-surface receptor abundance differ across a population? |

| Quantitative Microscopy | Fluorescence intensity in a defined region of interest. frontiersin.org | What is the subcellular concentration and distribution of a target protein? |

| Fluorescence Spectroscopy | Changes in fluorescence upon ligand binding. researchgate.net | What is the binding affinity (Kd) of a probe for its target? |

| Isothermal Titration Calorimetry (ITC) | Heat released or absorbed during binding. researchgate.netnih.gov | What are the complete thermodynamics (affinity, enthalpy, entropy) of the interaction? |

| Positron Emission Tomography (PET) | In vivo radiotracer uptake. nih.gov | What is the expression level of a target (e.g., galectin) in a tumor in a living subject? |

Emerging Methodologies and Future Research Trajectories

Synergistic Integration with Multi-Omics and Systems Biology Approaches

The integration of chemical probes like 4-Azidophenylgalactoside with multi-omics platforms represents a powerful strategy for elucidating the complex roles of glycosylation in biological systems. nih.govnih.govfrontiersin.org Systems biology, which seeks to understand the intricate interactions between various cellular components, benefits immensely from tools that can selectively tag and identify specific classes of biomolecules. nih.gove-enm.orgembl.deyoutube.comyoutube.com By incorporating the azide-tagged galactoside into cellular glycoconjugates, researchers can enrich and subsequently analyze these molecules using a suite of omics techniques.

Key Integration Strategies:

Glycoproteomics: After metabolic labeling with this compound and bioorthogonal tagging with an affinity handle (e.g., biotin), glycoproteins can be selectively isolated from complex cellular lysates. Subsequent mass spectrometry-based proteomic analysis can identify and quantify hundreds to thousands of galactosylated proteins, providing a global snapshot of the "galactosylated proteome" under specific physiological or pathological conditions.

Glycomics: The glycan portions of the enriched glycoproteins or glycolipids can be released and analyzed. This approach provides detailed structural information about the glycans that are modified with the azide-containing galactose analog, offering insights into the remodeling of glycan structures in response to various stimuli.

Transcriptomics and Genomics: By correlating changes in the galactosylated proteome with alterations in gene expression (transcriptomics), researchers can uncover the regulatory networks that govern glycosylation pathways. nih.gov For instance, identifying upregulated glycoprotein (B1211001) expression can be linked to the increased transcription of the corresponding gene or the glycosyltransferases responsible for its modification. Integrating genomic data can further reveal genetic predispositions that may affect these glycosylation patterns. nih.gov

This multi-omics approach enables the construction of comprehensive biological networks that connect genetic information, gene expression, protein synthesis, post-translational modifications, and metabolic state, with this compound acting as a crucial tool to specifically interrogate the galactosylation aspect of this complex system. nih.gove-enm.org

| Omics Platform | Type of Data Generated | Biological Insights Gained |

|---|---|---|

| Glycoproteomics | Identification and quantification of galactosylated proteins. | Understanding the scope of galactosylation on the proteome and identifying novel galactosylated protein targets. |

| Glycomics | Structural characterization of glycans incorporating the azide (B81097) analog. | Revealing how glycan structures are altered in different cellular states. |

| Transcriptomics | Gene expression profiles (mRNA levels). | Correlating changes in glycosylation with the regulation of genes encoding glycoproteins and glycosyltransferases. |

| Metabolomics | Profiles of small-molecule metabolites, including nucleotide sugars. | Linking cellular metabolic status to the availability of precursors for glycosylation. |

High-Throughput Screening Platforms for Glycobiology and Chemical Probe Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands of compounds for their effect on a specific biological target. nyu.edubmglabtech.comyoutube.com The unique properties of this compound make it an excellent tool for developing HTS assays in glycobiology. researchgate.netresearchwithrutgers.com

Applications in HTS:

Inhibitor Screening: Assays can be designed where this compound acts as a substrate for a specific galactosyltransferase or a ligand for a galectin. The incorporation or binding of the probe can be detected via a bioorthogonal reaction with a fluorophore-alkyne conjugate. A library of small molecules can then be screened to identify compounds that inhibit this interaction, indicated by a decrease in the fluorescence signal. nih.govnih.gov

Enzyme Discovery: HTS platforms can be used to screen for novel enzymes that process galactosides. For example, a library of bacterial or fungal extracts could be screened for glycosidase activity using this compound linked to a reporter molecule that is released upon cleavage.

Chemical Probe Development: HTS can accelerate the discovery of new chemical probes with improved properties. nih.govnih.govbayer.comresearchgate.net By systematically screening libraries of azide-containing galactose analogs, researchers can identify probes with higher incorporation efficiency, lower cytotoxicity, or specificity for particular enzymes.

The automation and miniaturization inherent in HTS allow for these screens to be conducted in 384-well or 1536-well plate formats, making the process cost-effective and rapid. bmglabtech.com The combination of this compound with click chemistry provides a robust and sensitive detection method suitable for such platforms. researchgate.netresearchwithrutgers.com

| Screening Goal | Assay Principle | Detection Method | Potential Outcome |

|---|---|---|---|

| Discovery of Galectin Inhibitors | Competitive binding assay where library compounds compete with this compound for binding to a specific galectin. | Fluorescence-based detection after click reaction with a fluorescent alkyne. | Identification of lead compounds for therapeutic development. |

| Identification of Glycosyltransferase Modulators | Enzymatic assay measuring the transfer of the azidogalactose moiety to an acceptor substrate. | Quantification of the azide-tagged product via bioorthogonal ligation. | Discovery of small molecules that regulate glycosylation pathways. |

| Discovery of Novel Glycosidases | Screening of environmental or microbial samples for enzymatic cleavage of this compound from a quenched fluorogenic substrate. | Measurement of fluorescence increase upon substrate cleavage. | Identification of new enzymes for biotechnological applications. |

Advancements in Bioorthogonal Reaction Chemistries and Orthogonal Labeling

The success of metabolic labeling with this compound is critically dependent on the subsequent bioorthogonal reaction used for detection and enrichment. researchgate.netuni-konstanz.denih.gov The field of bioorthogonal chemistry is rapidly evolving, offering new tools that enhance the specificity, efficiency, and versatility of labeling. nih.govwikipedia.orgchimia.chnih.goveurjchem.com

Key Chemical Advancements:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): While the copper-catalyzed "click" reaction (CuAAC) is highly efficient, the cytotoxicity of copper has limited its application in living organisms. SPAAC utilizes strained cyclooctynes that react spontaneously with azides without the need for a catalyst, making it more suitable for live-cell imaging. researchgate.netwikipedia.org The development of new cyclooctyne (B158145) reagents with faster reaction kinetics and improved stability continues to enhance the utility of SPAAC.

Tetrazine Ligation: The inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene (B1233481) or norbornene) is another powerful bioorthogonal reaction known for its exceptionally fast kinetics. ru.nlnih.gov This allows for rapid labeling at very low concentrations of the probe, minimizing potential cellular perturbations.

Orthogonal Labeling: A significant frontier is the development of multiple, mutually orthogonal bioorthogonal reactions that can be performed simultaneously in the same biological system without cross-reactivity. nih.govnih.gov This would allow researchers to label different classes of biomolecules at the same time. For example, one could use this compound (reacting via SPAAC) to label galactosylated proteins and an alkyne-modified mannosamine (B8667444) analog to label sialylated proteins (reacting via a tetrazine ligation). This enables the study of the interplay between different glycosylation pathways in real-time. nih.gov

Triggerable and Fluorogenic Probes: Researchers are designing bioorthogonal reagents that are "caged" or non-fluorescent until they react with the target azide. rsc.org This "turn-on" response significantly reduces background noise and improves the signal-to-noise ratio, which is particularly valuable for high-resolution imaging applications.

These advancements in chemical biology provide a more sophisticated toolbox for researchers using this compound, enabling more complex experimental designs and providing clearer insights into the dynamics of glycosylation. researchgate.netresearchgate.net

Unaddressed Challenges and Prospective Directions in this compound Applications

Despite its broad utility, the application of this compound is not without its challenges. Addressing these limitations and exploring new applications will be the focus of future research.

Current Challenges:

Metabolic Perturbation: The introduction of an unnatural sugar analog can potentially perturb the natural metabolic pathways. It is crucial to carefully characterize the extent to which this compound and its metabolites might alter cellular physiology.

Incomplete Labeling: The efficiency of metabolic incorporation can vary between cell types and is often incomplete, meaning not all galactosylated proteins will be labeled. This can lead to an underrepresentation of certain glycoconjugates in downstream analyses.

Enzyme Specificity: It is often assumed that the azide-modified sugar is processed by the same enzymes as its natural counterpart. However, the bulky azide group may alter the substrate specificity of some glycosyltransferases, leading to off-target labeling or exclusion from certain pathways.

In Vivo Applications: While successful in cell culture, the application of metabolic glycoengineering in whole organisms is more complex due to challenges with bioavailability, biodistribution, and metabolism of the probe.

Prospective Directions:

Development of Cell-Specific Probes: A major goal is to develop methods for targeting this compound to specific cell types within a complex tissue or organism. This could be achieved by conjugating the probe to a cell-specific ligand or by developing enzyme-activatable probes that are only processed in target cells.

Clinical and Diagnostic Applications: The ability to label and image aberrant glycosylation patterns associated with diseases like cancer opens up possibilities for developing this compound-based probes for diagnostic imaging or targeted therapy.

Super-Resolution Microscopy: Combining metabolic labeling with advanced imaging techniques, such as STED or STORM, will allow for the visualization of galactosylated molecules at the nanoscale, providing unprecedented detail about their subcellular localization and organization.

Elucidating Glycan Function: By incorporating photocrosslinking groups alongside the azide, researchers can capture transient interactions between galactosylated proteins and their binding partners in living cells, providing direct evidence of glycan-mediated functions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Azidophenylgalactoside, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves galactose derivatization with azide-containing aryl groups. Key steps include:

- Protection of hydroxyl groups (e.g., using acetyl or benzyl groups) to prevent undesired side reactions .

- Azide introduction via nucleophilic substitution (e.g., substituting a halogenated phenylgalactoside with sodium azide) under controlled temperatures (40–60°C) to minimize decomposition .

- Deprotection under mild acidic or basic conditions (e.g., NaOMe/MeOH for acetyl groups).

- Yield optimization requires precise stoichiometric ratios (e.g., 1.2–1.5 equivalents of NaN₃) and inert atmospheres to avoid azide degradation. Purity is confirmed via HPLC (>95% purity) and TLC monitoring .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?

- Methodological Answer :

- NMR (¹H/¹³C) : Confirms galactose ring conformation (axial/equatorial proton coupling constants) and aryl-azide linkage (aromatic proton shifts at ~7.0–7.5 ppm) .

- IR Spectroscopy : Identifies the azide stretch (~2100 cm⁻¹) and glycosidic bond (C-O-C at ~1100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]⁺ ion) and detects synthetic byproducts (e.g., incomplete deprotection intermediates) .

Q. How is this compound utilized as a biochemical probe in studying carbohydrate-protein interactions?

- Methodological Answer : The azide group enables bioorthogonal click chemistry (e.g., CuAAC with alkynes) for labeling lectins or glycosidases. Key applications:

- Competitive Binding Assays : Incubate with galactose-binding proteins (e.g., galectins) and quantify displacement using fluorescence polarization .

- Activity-Based Profiling : Use in tandem with fluorescent probes to visualize enzyme activity in cell lysates .

Advanced Research Questions

Q. What challenges arise in designing kinetic experiments to study enzyme inhibition using this compound, and how can they be mitigated?

- Methodological Answer :

- Challenge 1 : Non-specific binding due to azide reactivity. Mitigation : Include control experiments with non-azidated analogs and use blocking agents (e.g., BSA) .

- Challenge 2 : Substrate instability during long assays. Mitigation : Conduct time-course studies to identify optimal incubation periods (<2 hours) and buffer conditions (pH 7.4, 25°C) .

- Data Validation : Use Michaelis-Menten kinetics with Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. How should researchers address contradictory data regarding the stability of this compound under physiological conditions?

- Methodological Answer : Contradictions often stem from varying experimental conditions. A systematic approach includes:

- Comparative Stability Assays : Test degradation rates in buffers (PBS vs. HEPES), temperatures (4°C vs. 37°C), and light exposure .

- Analytical Validation : Use HPLC-MS to quantify degradation products (e.g., phenylgalactoside without azide) and identify cleavage pathways .

- Statistical Reporting : Apply ANOVA to assess significance of stability differences across conditions, with p-values <0.05 considered significant .

Q. What methodological considerations are critical when optimizing click chemistry protocols with this compound in live-cell imaging?

- Methodological Answer :

- Biocompatibility : Use copper-free click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) to avoid cytotoxicity .

- Temporal Control : Synchronize probe delivery (e.g., microinjection vs. passive uptake) with reaction kinetics to minimize background noise .

- Imaging Validation : Combine confocal microscopy with FRET-based controls to confirm specific labeling and rule out autofluorescence artifacts .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.